molecular formula C15H16FN3O3 B3330440 6-Fluoro-1-methyl-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid CAS No. 70459-07-3

6-Fluoro-1-methyl-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid

Cat. No. B3330440
CAS RN: 70459-07-3
M. Wt: 305.3 g/mol
InChI Key: RJWWSGDZPMTGGM-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, also known as moxifloxacin, is a synthetic antibiotic belonging to the fluoroquinolone class. It is commonly used to treat bacterial infections such as pneumonia, bronchitis, and sinusitis. Moxifloxacin works by inhibiting bacterial DNA synthesis, thus preventing the growth and replication of bacteria.

Scientific Research Applications

Fluorescent Chemosensors

Fluoroquinolone derivatives have been extensively studied for their applications as fluorescent chemosensors. These compounds, owing to their unique fluorophoric properties, are utilized in the development of highly selective and sensitive chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. This capacity for high selectivity and sensitivity makes fluoroquinolone-based chemosensors invaluable in environmental monitoring, biomedical diagnostics, and research into molecular interactions and dynamics (P. Roy, 2021).

Environmental and Health Impact Studies

Research on fluorinated alternatives to perfluoroalkyl substances (PFAS) highlights the environmental and health implications of fluorochemicals, including fluoroquinolones. Studies focus on identifying and characterizing these alternatives to assess their environmental releases, persistence, and potential exposures to biota and humans. Such research is crucial for understanding the environmental behavior of fluoroquinolones and their analogs, facilitating risk assessment and management of these chemicals (Zhanyun Wang et al., 2013).

Antibacterial Agents

Fluoroquinolones, including those structurally related to the compound , are potent antibacterial agents with a broad spectrum of activity. These compounds are crucial in the fight against Gram-positive, Gram-negative, mycobacterial organisms, and anaerobes. Their role in treating bacterial infections and their potential as bioterrorist weapons underscore the importance of fluoroquinolones in both clinical and security contexts (Adilson D da Silva et al., 2003).

Pharmacokinetic Research

Fluoroquinolones have been the subject of comparative pharmacokinetic studies, providing insights into their absorption, distribution, metabolism, and excretion. Such research helps in understanding the therapeutic profiles of these compounds, guiding the optimization of dosing regimens to enhance efficacy while minimizing adverse effects. This is especially relevant for developing more effective and safer therapeutic agents for treating complex infections (M. Neuman, 1987).

Mechanism of Action

Target of Action

The primary target of the compound “6-Fluoro-1,4-dihydro-1-methyl-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid” is currently unknown. This compound is an impurity present in Norfloxacin , which is a fluorinated quinolone antibacterial agent . Norfloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Pharmacokinetics

As an impurity of Norfloxacin , its pharmacokinetic properties might be similar to those of Norfloxacin, but this needs to be confirmed by further studies.

properties

IUPAC Name

6-fluoro-1-methyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-18-8-10(15(21)22)14(20)9-6-11(16)13(7-12(9)18)19-4-2-17-3-5-19/h6-8,17H,2-5H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWWSGDZPMTGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70459-07-3
Record name 6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070459073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-FLUORO-1-METHYL-4-OXO-7-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXW5GUD9BV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Fluoro-1-methyl-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid

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